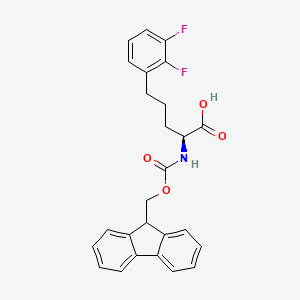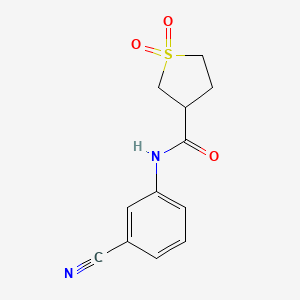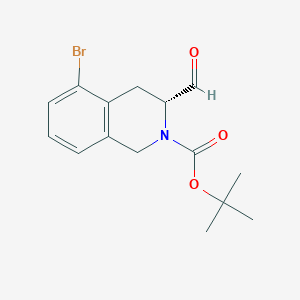
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the elongation of the peptide chain. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group.
Introduction of the phenyl ring: The phenyl ring is introduced through a series of reactions, including halogenation and coupling reactions.
Final deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is widely used in peptide synthesis, particularly in SPPS. The Fmoc group provides a reliable means of protecting the amino group during peptide chain elongation.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine
The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of various peptides and peptide-based materials. Its unique properties contribute to the development of high-performance materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional sites. The fluorine atoms in the phenyl ring can enhance binding interactions with target molecules, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-2-amino-5-phenyl-L-pentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability.
Fmoc-2-amino-5-(4-fluorophenyl)-L-pentanoic acid: Contains a single fluorine atom, leading to variations in binding affinity and selectivity.
Fmoc-2-amino-5-(3,4-difluorophenyl)-L-pentanoic acid: Has fluorine atoms at different positions, affecting its chemical properties and applications.
Uniqueness
Fmoc-2-amino-5-phenyl(2,3-Difluoro)-L-pentanoic acid is unique due to the specific positioning of the fluorine atoms in the phenyl ring. This configuration enhances its stability, reactivity, and binding interactions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H23F2NO4 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S)-5-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-22-13-5-7-16(24(22)28)8-6-14-23(25(30)31)29-26(32)33-15-21-19-11-3-1-9-17(19)18-10-2-4-12-20(18)21/h1-5,7,9-13,21,23H,6,8,14-15H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
InChI-Schlüssel |
SBSAOFJXSQAYOG-QHCPKHFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C(=CC=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)



![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)

![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)
